2-Bromo-5-iodo-4-nitro-1H-imidazole

Vue d'ensemble

Description

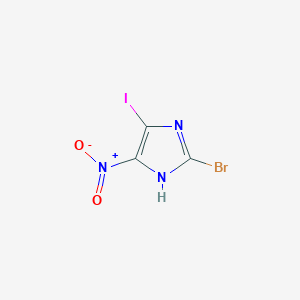

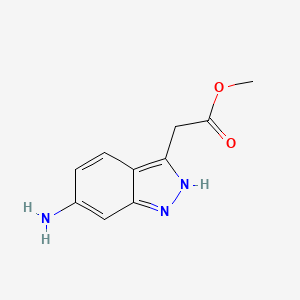

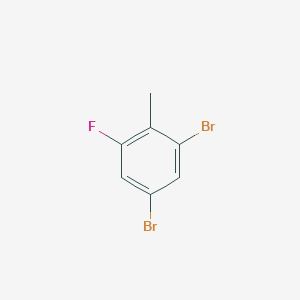

2-Bromo-5-iodo-4-nitro-1H-imidazole is a chemical compound with the CAS Number: 862895-48-5 . It has a molecular weight of 317.87 . The compound is a pale yellow solid and is part of the imidazole family, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of 2-Bromo-5-iodo-4-nitro-1H-imidazole involves dibromination of 4-nitroimidazole followed by selective debromination using an in situ reductive deiodination strategy . This process is reported to be facile, safe, and easy to scale up .Molecular Structure Analysis

The molecular structure of 2-Bromo-5-iodo-4-nitro-1H-imidazole is represented by the formula C3HBrIN3O2 . Imidazole, the core structure, is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromo-5-iodo-4-nitro-1H-imidazole are not detailed in the search results, imidazole compounds are known for their broad range of chemical and biological properties . They are key components to functional molecules used in a variety of applications .Physical And Chemical Properties Analysis

2-Bromo-5-iodo-4-nitro-1H-imidazole is a pale yellow solid . It is recommended to be stored in a refrigerator . The compound has a molecular weight of 317.87 .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Bromo-5-iodo-4-nitro-1H-imidazole, focusing on six unique fields:

Pharmaceutical Research

2-Bromo-5-iodo-4-nitro-1H-imidazole is a valuable compound in pharmaceutical research due to its potential as a building block for drug development. Its unique structure allows for the synthesis of various bioactive molecules, which can be explored for therapeutic applications. Researchers have investigated its derivatives for antimicrobial, antiviral, and anticancer properties .

Organic Synthesis

In organic chemistry, 2-Bromo-5-iodo-4-nitro-1H-imidazole serves as a versatile intermediate. Its functional groups enable multiple synthetic transformations, making it a useful reagent for constructing complex organic molecules. This compound is particularly valuable in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals .

Material Science

The compound’s unique electronic properties make it an interesting candidate for material science applications. Researchers have explored its use in the development of novel materials, such as organic semiconductors and conductive polymers. These materials have potential applications in electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics .

Catalysis

2-Bromo-5-iodo-4-nitro-1H-imidazole has been studied for its catalytic properties. It can act as a catalyst or a catalyst precursor in various chemical reactions, including cross-coupling reactions and other C-C bond-forming processes. Its ability to facilitate these reactions efficiently makes it valuable in both academic research and industrial applications .

Environmental Chemistry

In environmental chemistry, this compound is investigated for its potential role in pollution control and remediation. Its reactivity and ability to form stable complexes with heavy metals make it a candidate for removing toxic metals from contaminated water and soil. Researchers are exploring its use in developing new methods for environmental cleanup .

Biochemical Research

2-Bromo-5-iodo-4-nitro-1H-imidazole is also used in biochemical research to study enzyme mechanisms and protein interactions. Its unique structure allows it to act as a probe or inhibitor in various biochemical assays. This helps scientists understand the function of specific enzymes and proteins, which can lead to the development of new therapeutic strategies .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Orientations Futures

While specific future directions for 2-Bromo-5-iodo-4-nitro-1H-imidazole are not mentioned in the search results, imidazole compounds in general are recognized for their importance in the development of new drugs . Their broad range of chemical and biological properties make them valuable in the treatment of various diseases .

Mécanisme D'action

Target of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole compounds are known to interact with various biological targets due to their amphoteric nature, showing both acidic and basic properties . The presence of a positive charge on either of the two nitrogen atoms allows it to show two equivalent tautomeric forms .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .

Action Environment

It is known that the compound should be stored in a refrigerator and shipped at room temperature . This suggests that temperature may play a role in its stability.

Propriétés

IUPAC Name |

2-bromo-4-iodo-5-nitro-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrIN3O2/c4-3-6-1(5)2(7-3)8(9)10/h(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJLQGWGWJXFJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N1)Br)I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrIN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459612 | |

| Record name | 2-Bromo-5-iodo-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-iodo-4-nitro-1H-imidazole | |

CAS RN |

862895-48-5 | |

| Record name | 2-Bromo-5-iodo-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,12-Dibromo-2,9-bis(2-ethylhexyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B3029996.png)

![(3S,6R)-3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione](/img/structure/B3030005.png)